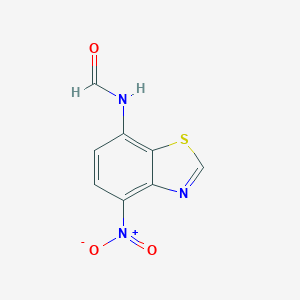
N-(4-Nitro-1,3-benzothiazol-7-yl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-formyl 4-nitro-7-aminobenzthiazole is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by the presence of a formyl group, a nitro group, and an amino group attached to a benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-formyl 4-nitro-7-aminobenzthiazole typically involves the formylation of 4-nitro-7-aminobenzthiazole. One common method is the Vilsmeier-Haack reaction, which uses formylating agents such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction is carried out under controlled conditions to ensure the selective formylation of the amino group.
Industrial Production Methods
Industrial production of N-formyl 4-nitro-7-aminobenzthiazole may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N-formyl 4-nitro-7-aminobenzthiazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride (SnCl2) in acidic conditions.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4).
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Electrophiles such as acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.
Major Products Formed
Reduction of Nitro Group: 4-amino-7-aminobenzthiazole.
Reduction of Formyl Group: 4-nitro-7-hydroxymethylbenzthiazole.
Substitution Reactions: Various acylated or sulfonylated derivatives.
Applications De Recherche Scientifique
N-formyl 4-nitro-7-aminobenzthiazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-formyl 4-nitro-7-aminobenzthiazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit bacterial enzymes, resulting in antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of N-formyl 4-nitro-7-aminobenzthiazole, known for its wide range of biological activities.
4-Nitrobenzothiazole: Similar structure but lacks the formyl and amino groups, used in various chemical reactions.
7-Aminobenzothiazole: Similar structure but lacks the nitro and formyl groups, used in medicinal chemistry.
Uniqueness
N-formyl 4-nitro-7-aminobenzthiazole is unique due to the presence of all three functional groups (formyl, nitro, and amino) on the benzothiazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
107586-82-3 |
|---|---|
Formule moléculaire |
C8H5N3O3S |
Poids moléculaire |
223.21 g/mol |
Nom IUPAC |
N-(4-nitro-1,3-benzothiazol-7-yl)formamide |
InChI |
InChI=1S/C8H5N3O3S/c12-3-9-5-1-2-6(11(13)14)7-8(5)15-4-10-7/h1-4H,(H,9,12) |
Clé InChI |
UJLPDAVSLARBOL-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=C1NC=O)SC=N2)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=C2C(=C1NC=O)SC=N2)[N+](=O)[O-] |
Synonymes |
Formamide,N-(4-nitro-7-benzothiazolyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















